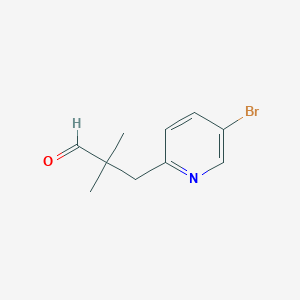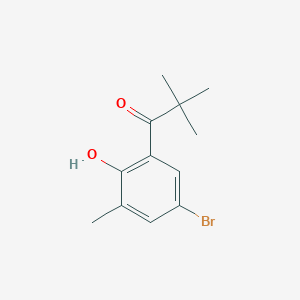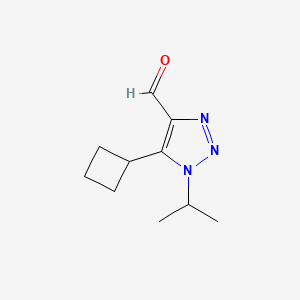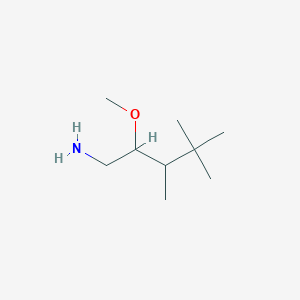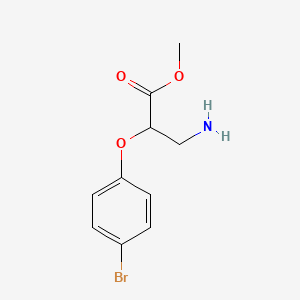![molecular formula C12H21N3 B13273986 3-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohexan-1-amine](/img/structure/B13273986.png)
3-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohexan-1-amine is a compound that features a cyclohexane ring substituted with a methyl group and an amine group, which is further connected to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohexan-1-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions to form the pyrazole ring.
Alkylation of the pyrazole: The pyrazole ring is then alkylated using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the cyclohexane derivative: Cyclohexanone is reacted with methylamine to form the corresponding imine, which is then reduced to the amine using a reducing agent such as sodium borohydride.
Coupling of the two fragments: The final step involves coupling the alkylated pyrazole with the cyclohexane derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohexan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form a pyrazoline derivative.
Substitution: The methyl group on the cyclohexane ring can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the pyrazole ring.
Substitution: Electrophilic reagents such as bromine or chlorine can be used for substitution reactions on the cyclohexane ring.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of pyrazoline derivatives.
Substitution: Formation of halogenated cyclohexane derivatives.
Scientific Research Applications
3-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohexan-1-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound can be used to study the interactions of pyrazole derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions with the active site of enzymes, leading to inhibition or activation of the enzyme’s function. The cyclohexane ring provides structural stability and enhances the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-N-[(1H-pyrazol-4-yl)methyl]cyclohexan-1-amine: Lacks the methyl group on the pyrazole ring.
N-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclohexan-1-amine: Lacks the methyl group on the cyclohexane ring.
3-Methyl-N-[(1H-pyrazol-4-yl)methyl]cyclohexan-1-amine: Lacks the methyl group on both the pyrazole and cyclohexane rings.
Uniqueness
3-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohexan-1-amine is unique due to the presence of both the methyl group on the pyrazole ring and the cyclohexane ring. This dual substitution enhances its chemical reactivity and binding affinity, making it a valuable compound in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C12H21N3 |
|---|---|
Molecular Weight |
207.32 g/mol |
IUPAC Name |
3-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclohexan-1-amine |
InChI |
InChI=1S/C12H21N3/c1-10-4-3-5-12(6-10)13-7-11-8-14-15(2)9-11/h8-10,12-13H,3-7H2,1-2H3 |
InChI Key |
PPUDNISFEBUFKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)NCC2=CN(N=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2,4,6-Trichlorophenoxy)methyl]aniline](/img/structure/B13273905.png)
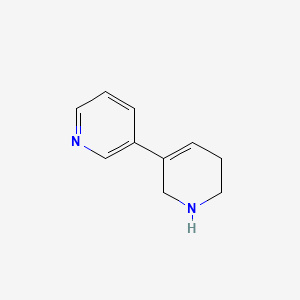
![4-[(Heptan-2-yl)amino]pentan-1-ol](/img/structure/B13273930.png)


